2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one
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Overview
Description
2-(1-(Furan-2-yl)ethyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a furan-2-yl ethyl group This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the cyclopentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Furan-2-yl)ethyl)cyclopentanone typically involves the transformation of furfural, a biomass-derived platform chemical. One common synthetic route includes the following steps :
Conversion of Furfural to 1-(Furan-2-yl)propan-1-ol: This step involves the reduction of furfural to 1-(furan-2-yl)propan-1-ol.
Piancatelli Rearrangement: The 1-(furan-2-yl)propan-1-ol undergoes Piancatelli rearrangement to form 5-ethyl-4-hydroxycyclopent-2-en-1-one.
Hydrodeoxygenation: The final step involves the hydrodeoxygenation of 5-ethyl-4-hydroxycyclopent-2-en-1-one to yield 2-(1-(Furan-2-yl)ethyl)cyclopentanone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and efficiency. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Furan-2-yl)ethyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Products may include cyclopentanol derivatives.
Substitution: Products may include halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(1-(Furan-2-yl)ethyl)cyclopentanone has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of biofuels and other renewable chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(Furan-2-yl)ethyl)cyclopentanone depends on the specific reactions it undergoes. In general, the furan ring can participate in various electrophilic and nucleophilic reactions, while the cyclopentanone ring provides stability and can undergo reduction or oxidation. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor in the synthesis of 2-(1-(Furan-2-yl)ethyl)cyclopentanone.
Cyclopentanone: Shares the cyclopentanone ring structure but lacks the furan-2-yl ethyl group.
Furan-2-carboxylic acid: Contains the furan ring but differs in functional groups.
Uniqueness
2-(1-(Furan-2-yl)ethyl)cyclopentanone is unique due to its combination of a furan ring and a cyclopentanone ring, which imparts distinct reactivity and stability
Properties
CAS No. |
89225-02-5 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H14O2/c1-8(11-6-3-7-13-11)9-4-2-5-10(9)12/h3,6-9H,2,4-5H2,1H3 |
InChI Key |
KRXFBLXMOOGMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1=O)C2=CC=CO2 |
Origin of Product |
United States |
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